molecular formula C8H15NO6 B593049 2-Acetamido-2-deoxy-L-glucose CAS No. 134451-94-8

2-Acetamido-2-deoxy-L-glucose

Cat. No.: B593049
CAS No.: 134451-94-8
M. Wt: 221.209
InChI Key: MBLBDJOUHNCFQT-KVPKETBZSA-N
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Description

2-Acetamido-2-deoxy-L-glucose, also known as N-acetylglucosamine, is a derivative of glucose where an acetyl group replaces one of the hydroxyl groups. This compound is a monosaccharide and an essential building block in the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. It plays a crucial role in various biological processes, including cellular communication, structural integrity of tissues, and immune response.

Future Directions

The development of wider applications of 2-Acetamido-2-deoxy-L-glucose lies in the fact that these polysaccharides are not only naturally abundant but also nontoxic and biodegradable . The enzymes involved in their synthesis can be targets for novel antimicrobial drug development .

Biochemical Analysis

Biochemical Properties

2-Acetamido-2-deoxy-L-glucose is involved in the formation of glycosaminoglycans, proteins, and lipids in cells . It interacts with various enzymes and proteins, influencing their function and activity. For example, it is a substrate for the enzyme N-acetylglucosaminyltransferase, which adds N-acetylglucosamine to proteins during the process of glycosylation .

Cellular Effects

In cellular processes, this compound has been shown to affect the incorporation of other molecules into cellular glycoconjugates . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can inhibit the enzyme phosphoglucose isomerase, which is involved in the glycolysis pathway .

Temporal Effects in Laboratory Settings

Over time, this compound can affect the stability and degradation of cellular components. It can also have long-term effects on cellular function, as observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamido-2-deoxy-L-glucose can be synthesized through several methods. One common method involves the acetylation of glucosamine. For instance, glucosamine hydrochloride can be reacted with acetic anhydride in the presence of a base to yield this compound . Another method involves the use of acetyl chloride and glucosamine in a solvent like chloroform, followed by purification steps .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of chitin from crustacean shells, followed by deacetylation to produce chitosan. Chitosan is then hydrolyzed to yield glucosamine, which is subsequently acetylated to form this compound .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-L-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-L-glucose involves its incorporation into glycoproteins and glycosaminoglycans. It participates in the formation of proteoglycans, which are essential for the structural integrity of connective tissues. The compound also influences cellular signaling pathways by modifying glycoproteins on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in glycosylation processes and its ability to form stable glycosidic bonds. Its acetyl group provides additional stability and functionality compared to its non-acetylated counterparts .

Properties

IUPAC Name

N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBDJOUHNCFQT-KVPKETBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856111, DTXSID301046034
Record name 2-Acetamido-2-deoxy-L-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134451-94-8
Record name 2-Acetamido-2-deoxy-L-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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